1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride
Overview
Description
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13BrN.ClH/c1-8-9(3-2-4-10(8)12)7-11(13)5-6-11;/h2-4H,5-7,13H2,1H3;1H .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 262.57 g/mol. For more detailed physical and chemical properties, it is recommended to refer to a reliable chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Neuropharmacological Research
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride has been studied for its impact on serotonin and norepinephrine neurons. Research has indicated that derivatives of this compound are potent antagonists of brain serotonin depletion and have effects on norepinephrine depletion as well. This compound, particularly in its bromo analogue form, shows a differential activity in antagonizing serotonin versus norepinephrine depletion, underscoring its potential utility in neuropharmacological research (Fuller et al., 1978).
Chemical Synthesis and Medicinal Chemistry
The compound has been applied in chemical synthesis processes. For example, its utility in the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been demonstrated. This methodology was particularly significant in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, highlighting its role in the development of therapeutics (Lifchits & Charette, 2008).
Enzyme Inhibition Research
Studies have also explored the use of bromophenol derivatives with cyclopropyl moiety in enzyme inhibition. These derivatives, including the compound , have been found to be effective inhibitors of cytosolic carbonic anhydrase and acetylcholinesterase enzymes. This discovery is particularly relevant in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Cyclopropyl Ring Applications
The compound has been part of research focusing on the stereocontrolled synthesis of cyclopropane derivatives. This includes the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which are important in the development of new medicinal compounds (Baird et al., 2001).
Organic Chemistry and Pharmacology
In the field of organic chemistry and pharmacology, derivatives of this compound have been used in the synthesis of various pharmacologically active molecules. For instance, its use in the synthesis of corticotrophin-releasing factor receptor antagonists demonstrates its significance in the development of new therapeutic agents (Gully et al., 2002).
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride is not specified in the search results. The mechanism of action of a compound typically refers to its effects on biological systems, which can depend on various factors such as the compound’s structure, its interactions with biological molecules, and the biological context .
Future Directions
The future directions for the use and study of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride are not specified in the search results. The potential applications of a compound can depend on various factors, including its physical and chemical properties, its biological effects, and the needs of the scientific and industrial communities .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBCZUFGFUMMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-30-6 | |
Record name | 1-[(2-bromophenyl)methyl]cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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